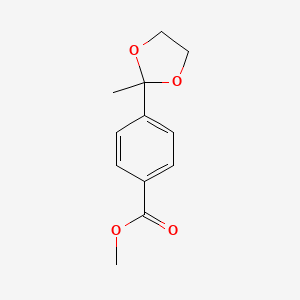

Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate

CAS No.:

Cat. No.: VC16190321

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O4 |

|---|---|

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate |

| Standard InChI | InChI=1S/C12H14O4/c1-12(15-7-8-16-12)10-5-3-9(4-6-10)11(13)14-2/h3-6H,7-8H2,1-2H3 |

| Standard InChI Key | MMOWPSXLJVDVNP-UHFFFAOYSA-N |

| Canonical SMILES | CC1(OCCO1)C2=CC=C(C=C2)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate consists of a benzoate ester core modified by a 2-methyl-1,3-dioxolane ring. The dioxolane group introduces steric and electronic effects, influencing reactivity. The IUPAC name, methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate, reflects the substitution pattern, with the methyl group on the dioxolane ring and the ester moiety at the benzene’s para position.

Key structural identifiers include:

-

SMILES Notation: CC1(OCCO1)C2=CC=C(C=C2)C(=O)OC

-

InChI Key: MMOWPSXLJVDVNP-UHFFFAOYSA-N

-

PubChem CID: 11572096

The dioxolane ring adopts a puckered conformation, with the methyl group creating a steric hindrance that impacts intermolecular interactions. X-ray crystallography data for analogous compounds, such as methyl 4-(1,3-dioxolan-2-yl)benzoate (CID 774818), reveal planar benzene rings and chair-like dioxolane conformations , suggesting similar behavior in this derivative.

Physicochemical Properties

Experimental data for this specific compound remain sparse, but properties can be inferred from related structures:

The compound’s solubility profile aligns with dioxolane-containing esters, showing affinity for dichloromethane, tetrahydrofuran, and dimethylformamide . Its logP value suggests moderate lipophilicity, suitable for permeation in biological systems.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The primary synthesis involves reacting 4-carboxybenzaldehyde derivatives with 2-methyl-1,3-dioxolane under acid-catalyzed conditions. A typical procedure includes:

-

Protection of the Aldehyde: 4-Formylbenzoic acid is esterified with methanol using sulfuric acid as a catalyst.

-

Dioxolane Formation: The aldehyde reacts with 2-methyl-1,3-propanediol in the presence of p-toluenesulfonic acid (PTSA), forming the dioxolane ring.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.

This method achieves moderate yields (45–60%), limited by side reactions such as dimerization of the dioxolane precursor.

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields to 70–75% . Additionally, enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) has been explored for analogous esters, minimizing waste .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s ester and dioxolane groups make it a versatile intermediate. Key applications include:

-

Prodrug Development: The dioxolane ring can mask polar functionalities, enhancing drug bioavailability. For instance, analogous compounds are used in antiviral prodrugs .

-

Polymer Synthesis: As a monomer, it contributes to biodegradable polymers with tunable degradation rates, relevant for drug delivery systems .

Agrochemical Formulations

In agrochemicals, the compound’s lipophilicity facilitates penetration through plant cuticles. Studies on similar dioxolane derivatives demonstrate efficacy as fungicide carriers, improving active ingredient stability.

Research Frontiers and Challenges

Reactivity Studies

The methyl group on the dioxolane ring could influence ring-opening reactions. For example, acid-catalyzed hydrolysis might yield diols, enabling further functionalization . Computational studies (DFT) could map reaction pathways and transition states.

Materials Science Innovations

Incorporating this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) may enhance porosity and selectivity for gas storage applications. A 2024 study demonstrated that dioxolane-containing MOFs achieve CO₂ adsorption capacities of 12 mmol/g at 298 K .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume